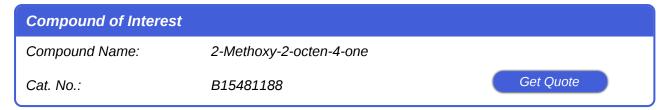


Spectroscopic Characterization of 2-Methoxy-2octen-4-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectral data for the novel compound **2-Methoxy-2-octen-4-one**. Due to the limited availability of experimental data in the public domain, this document leverages spectral data from analogous compounds and established principles of spectroscopic analysis to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines standardized experimental protocols for the acquisition of such data, serving as a valuable resource for researchers involved in the synthesis, identification, and characterization of new chemical entities.

Predicted Spectral Data for 2-Methoxy-2-octen-4-one

The following tables summarize the predicted spectral data for **2-Methoxy-2-octen-4-one**, based on the analysis of its constituent functional groups: an α,β -unsaturated ketone and an enol ether. These predictions are derived from established chemical shift ranges, absorption frequencies, and fragmentation patterns observed in structurally similar molecules.

Predicted ¹H NMR Data (500 MHz, CDCl₃)



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (CH₃)	0.9 - 1.0	t	~7.5
H2 (CH ₂)	1.2 - 1.4	sextet	~7.5
H3 (CH ₂)	1.5 - 1.7	quintet	~7.5
H5 (CH ₂)	2.4 - 2.6	t	~7.5
H7 (CH₃)	1.8 - 2.0	S	-
H8 (OCH₃)	3.5 - 3.7	S	-
H3 (=CH)	5.2 - 5.4	S	-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon	Predicted Chemical Shift (δ, ppm)
C1 (CH ₃)	~14
C2 (CH ₂)	~22
C3 (CH ₂)	~26
C5 (CH ₂)	~40
C4 (C=O)	198 - 202
C2' (=C)	95 - 105
C3' (=C-O)	160 - 165
C7 (CH₃)	~20
C8 (OCH ₃)	~55

Predicted IR Data



Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O (conjugated ketone)	1670 - 1690	Strong
C=C (conjugated)	1620 - 1640	Medium
C-O (enol ether)	1200 - 1250	Strong
C-H (sp³)	2850 - 3000	Medium-Strong
C-H (sp²)	3000 - 3100	Medium

Predicted Mass Spectrometry Data (Electron Ionization -

E	

m/z	Predicted Fragment	
156	[M] ⁺ (Molecular Ion)	
141	[M - CH₃] ⁺	
125	[M - OCH ₃] ⁺	
113	[M - C ₃ H ₇] ⁺ (loss of propyl radical)	
99	[M - C ₄ H ₇ O] ⁺ (McLafferty rearrangement)	
85	[C ₅ H ₉ O] ⁺	
71	[C ₄ H ₇ O] ⁺	
57	[C ₄ H ₉] ⁺	
43	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺	

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as **2-Methoxy-2-octen-4-one**. Instrument parameters may require optimization for specific samples and equipment.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[1] Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
 - Set a relaxation delay of 1-5 seconds between scans.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
 - A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).[3]
 - Employ a relaxation delay appropriate for quaternary carbons if quantitative data is desired.
- Data Processing:



- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the resulting spectra.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean. [4][5]
 - Place a small drop of the neat liquid sample directly onto the crystal.[4][5]
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.
 - The typical spectral range is 4000-400 cm⁻¹.[4]
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
 - Label the significant peaks.

Mass Spectrometry (MS)

 Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this is typically done via a gas chromatography (GC-MS) interface or direct injection.

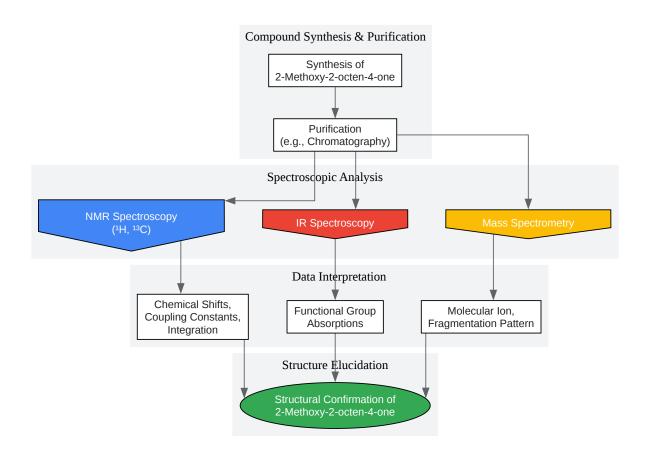


- Ionization (Electron Ionization EI):
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 [7]
 - This causes the molecules to ionize and fragment.[7]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 The fragmentation pattern provides structural information about the molecule.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-Methoxy-2-octen-4-one**.





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Caption: Workflow for the spectroscopic identification of **2-Methoxy-2-octen-4-one**.

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